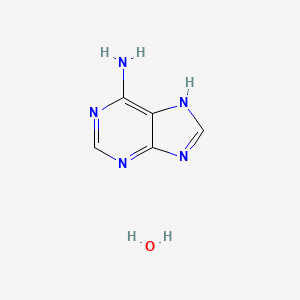

Adenine monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenine monohydrate is a purine derivative and one of the fundamental components of nucleic acids. It is a nitrogenous base that pairs with thymine in DNA and uracil in RNA, playing a crucial role in the storage and transmission of genetic information. Adenine is also a key component of adenosine triphosphate (ATP), which is essential for cellular energy transfer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through several methods, including the formamide method, where formamide is heated to produce adenine. Another method involves the use of hydrogen cyanide and ammonia under high pressure and temperature to form adenine .

Industrial Production Methods: In industrial settings, adenine is often produced through the chemical synthesis of formamide or by extraction from natural sources. The process involves the purification and crystallization of adenine to obtain adenine monohydrate .

Análisis De Reacciones Químicas

Types of Reactions: Adenine undergoes various chemical reactions, including:

Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.

Reduction: Reduction reactions can convert adenine to dihydroadenine.

Substitution: Adenine can participate in substitution reactions, such as the formation of N6-substituted adenine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: 8-oxoadenine.

Reduction: Dihydroadenine.

Substitution: N6-substituted adenine derivatives.

Aplicaciones Científicas De Investigación

Adenine monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.

Biology: Essential for the study of DNA and RNA structures and functions.

Medicine: Investigated for its role in cellular metabolism and potential therapeutic applications.

Industry: Used in the production of pharmaceuticals and as a component in various biochemical assays

Mecanismo De Acción

Adenine exerts its effects by forming adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are integral to the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions. Adenine also forms part of coenzymes such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for enzymatic reactions .

Comparación Con Compuestos Similares

Guanine: Another purine base that pairs with cytosine in DNA.

Hypoxanthine: A naturally occurring purine derivative.

Xanthine: A purine base found in most human body tissues and fluids.

Uniqueness: Adenine is unique due to its role in forming ATP and its involvement in both DNA and RNA structures. Its ability to form hydrogen bonds with thymine in DNA and uracil in RNA distinguishes it from other purine bases .

Propiedades

Número CAS |

64790-20-1 |

|---|---|

Fórmula molecular |

C5H7N5O |

Peso molecular |

153.14 g/mol |

Nombre IUPAC |

7H-purin-6-amine;hydrate |

InChI |

InChI=1S/C5H5N5.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H2 |

Clave InChI |

GNJZAZRKAUNBQQ-UHFFFAOYSA-N |

SMILES canónico |

C1=NC2=NC=NC(=C2N1)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)

![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)